(Z)-N-(6-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide
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Description
The compound contains several functional groups including a benzothiazole ring, a propargyl group, a sulfonyl group, and an amide linkage. Compounds containing a propargyl group have evoked a great deal of interest due to their wide application in organic synthesis, especially in the Huisgen cycloadditions of azides to form triazoles . They have been reported as valuable precursors for the synthesis of heterocycles .
Chemical Reactions Analysis
The propargyl group in the compound can undergo a variety of reactions. For example, it can participate in Huisgen cycloadditions with azides to form triazoles . The amide linkage can undergo hydrolysis under acidic or basic conditions to form a carboxylic acid and an amine.Scientific Research Applications
Cardiac Electrophysiological Activity
Research on N-substituted imidazolylbenzamides and benzene-sulfonamides, which share structural motifs with the compound of interest, has shown promise in the development of selective class III electrophysiological agents. These compounds, including similar sulfonamide structures, exhibit potent activity in cardiac electrophysiology, indicating potential applications in arrhythmia treatment and cardiac health improvement (Morgan et al., 1990).
Anticancer Activity
Derivatives of sulfonamide structures, akin to the compound , have been synthesized and evaluated for their anticancer properties. For instance, indapamide derivatives demonstrated significant pro-apoptotic activity against melanoma cell lines, suggesting potential research applications of similar compounds in developing anticancer therapies (Yılmaz et al., 2015).
Green Chemistry Synthesis
Studies on dibromo-chloro-thiadiazine sulfonamides show their utility as efficient catalysts in the green synthesis of pyran and phthalazine derivatives. This indicates the potential of related sulfonamide compounds in facilitating eco-friendly chemical synthesis processes (Khazaei et al., 2015).
Antiepileptic and Pain Management
Compounds with benzisoxazole-sulfonamide structures, similar to the specified compound, have been utilized in managing epilepsy and chronic pain. Zonisamide, for example, is effective in treating partial seizures and neuropathic pain, highlighting potential applications in neurological disorder treatment (Hasegawa, 2004).
Antimalarial and COVID-19 Research
Sulfonamide derivatives have been investigated for their antimalarial activity and potential utility in COVID-19 treatment. These studies suggest that similar compounds could be explored for their efficacy against various infectious diseases (Fahim & Ismael, 2021).
Properties
IUPAC Name |
N-(6-chloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2-methylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN2O3S2/c1-3-10-21-14-9-8-12(19)11-15(14)25-18(21)20-17(22)13-6-4-5-7-16(13)26(2,23)24/h1,4-9,11H,10H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSZSEIJOIHXTIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1C(=O)N=C2N(C3=C(S2)C=C(C=C3)Cl)CC#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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